3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Description
The compound 3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a phthalazine derivative characterized by:
- A 3-chloro-2-methylphenyl group at position 3 of the phthalazine ring, contributing steric bulk and lipophilicity.
- The 4-oxo-3,4-dihydrophthalazine core, a bicyclic structure that may influence π-π stacking and binding to biological targets.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-N-[(E)-(3,4-difluorophenyl)methylideneamino]-4-oxophthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N4O2/c1-13-17(24)7-4-8-20(13)30-23(32)16-6-3-2-5-15(16)21(29-30)22(31)28-27-12-14-9-10-18(25)19(26)11-14/h2-12H,1H3,(H,28,31)/b27-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIOKSCCOCRBJK-KKMKTNMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN=CC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N/N=C/C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Chloro and difluoro substituents : These halogen groups often enhance lipophilicity and biological activity.
- Dihydrophthalazine core : This moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
- Carbohydrazide linkage : This functional group is associated with various biological activities, particularly in antitumor and antimicrobial domains.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values in the micromolar range .
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro and difluoro groups may enhance its interaction with bacterial membranes, leading to increased permeability and cell death .
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression and microbial resistance. The exact targets for this compound remain to be fully elucidated but may include key metabolic enzymes in cancer cells.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of the compound against various cancer cell lines. The results indicated that it displayed a dose-dependent cytotoxic effect, particularly against HCT-116 cells with an IC50 value of approximately 6.2 μM. This suggests potential as a lead compound for further development in cancer therapy .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were tested against a panel of bacterial strains. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : Studies have confirmed that structural modifications can lead to enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Spectrum : The compound shows broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant strains .
- Pharmacokinetics : Further studies are needed to evaluate the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles to better understand its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Phthalazine Derivatives
Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate (CAS 303034-29-9)
- Structure : Shares the phthalazine core and 3-chloro-2-methylphenyl substituent but replaces the hydrazide group with an ethyl carboxylate ester.
- Properties: Molecular weight: 342.78 g/mol (C₁₈H₁₅ClN₂O₃) .
N′-[(1E)-(3,4-Difluorophenyl)methylidene] Analogues
- Example: N′-[(E)-1-(3-Fluorophenyl)ethylidene]formohydrazide () Structure: Features a fluorinated aromatic hydrazide but lacks the phthalazine core. Key Difference: Smaller molecular size and absence of the chloro-methylphenyl group may reduce steric hindrance in binding interactions.
Hydrazide-Containing Compounds
N′-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (7b4)
- Structure : A quinazoline derivative with a hydrazide linkage and chloro-phenyl substituents.
- Properties :
Anticonvulsant Azetidinone-Benzothiazole Hydrazides (5a-t)
- Structure: Combine azetidinone and benzothiazole moieties with hydrazide groups.
- Bioactivity : Compounds 5f, 5n, and 5p showed 100% protection in maximal electroshock seizure (MES) tests, comparable to phenytoin .
- Comparison : The target compound’s difluorophenyl group may enhance blood-brain barrier penetration relative to benzothiazole derivatives, though this requires experimental validation.
Fluorinated Aromatic Compounds
Aglaithioduline
Computational and Experimental Comparison Metrics
Molecular Similarity Analysis
- Tanimoto and Dice Indices : Used to quantify structural overlap. For example, a Tanimoto score >0.7 (as seen in ) suggests significant bioactivity correlation .
- Application to Target Compound : Computational screening using MACCS or Morgan fingerprints could identify analogs with similar pharmacophores, such as anticonvulsant hydrazides () or kinase inhibitors ().
Spectroscopic Profiling
- NMR Chemical Shifts: highlights that shifts in regions A (positions 39–44) and B (29–36) can pinpoint substituent effects. For the target compound, NMR could differentiate its difluorophenyl group from non-fluorinated analogs .
Data Table: Key Comparative Parameters
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React 3-chloro-2-methylphenyl-substituted phthalazine-1-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
Schiff base formation : Treat the intermediate with 3,4-difluorobenzaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the methylidene hydrazide .
Key conditions :
- Temperature: 70–80°C for condensation; 60°C for Schiff base formation.
- Solvents: Ethanol or methanol for solubility and reactivity.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via H/C NMR (DMSO-d6, 400 MHz) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the hydrazide NH (δ 10.2–11.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and E-configuration of the methylidene group (J = 12–14 Hz for trans coupling) .
- X-ray crystallography : Solve the crystal structure using SHELXL (single-crystal diffraction, Mo-Kα radiation). Refinement parameters (R-factor < 0.05) ensure accurate bond angles and torsional strain analysis .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~480–500 m/z) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer :
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values, 24–48 hrs). Include positive controls (e.g., ciprofloxacin) .
- Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hrs incubation, IC calculation). Normalize against non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?
- Methodological Answer :
- Refinement protocols : Use SHELXL’s TWIN/BASF commands for twinned crystals. Adjust absorption corrections (SADABS) and validate via R (< 0.1) .
- Comparative analysis : Cross-reference with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate experimental artifacts (e.g., solvent disorder) .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, solvent ratio). For example, a central composite design can identify optimal ethanol/water ratios for Schiff base formation .
- Flow chemistry : Implement continuous-flow reactors for precise temperature control (e.g., 65±2°C) and reduced reaction times (2 hrs vs. 6 hrs batch) .
Q. How can contradictory bioactivity results (e.g., variable IC values) be addressed?
- Methodological Answer :
- Assay standardization : Validate cell lines via STR profiling. Use identical passage numbers and serum-free media during MTT assays to reduce variability .
- Solubility adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) with sonication (30 min, 40 kHz) to ensure homogeneity .
- Molecular docking : Perform AutoDock Vina simulations against target proteins (e.g., EGFR kinase) to rationalize activity variations. Prioritize binding poses with ∆G < -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
